![molecular formula C9H8BrClN4O3S B2493292 5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide CAS No. 1384746-70-6](/img/structure/B2493292.png)
5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide
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Overview
Description
5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with bromine, chlorine, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide typically involves multiple stepsThe final step involves the attachment of the 5-methyl-1,2,4-oxadiazole moiety through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling reactions: The bromine atom can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Coupling reagents: Palladium catalysts, boronic acids
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pyridine derivative.
Scientific Research Applications
5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological research: It can be used to study the interactions of sulfonamide-containing compounds with biological targets
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The oxadiazole moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
5-bromo-2-chloropyridine: A simpler analog that lacks the sulfonamide and oxadiazole groups.
N-(pyridin-3-yl)sulfonamide: A compound with a similar sulfonamide group but different substituents on the pyridine ring.
Uniqueness
5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide is unique due to its combination of bromine, chlorine, sulfonamide, and oxadiazole groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN4O3S/c1-5-14-8(15-18-5)4-13-19(16,17)7-2-6(10)3-12-9(7)11/h2-3,13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKOPALPHXFYAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CNS(=O)(=O)C2=C(N=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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